
An In-depth Technical Guide to OPC-28326: A
Selective Peripheral Vasodilator

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OPC-28326

Cat. No.: B12783552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Full Chemical Name: N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-

carbonyl]phenyl]propanamide;hydrochloride

Synonyms: OPC-28326, [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-

aminobenzoyl)] piperidine hydrochloride monohydrate[1]

Molecular Formula: C₂₆H₃₆ClN₃O₂

Chemical Structure:
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(Image Source: PubChem CID 219019)

Abstract
OPC-28326 is a novel small molecule characterized by its selective peripheral vasodilatory

effects, primarily through the antagonism of α2-adrenergic receptors.[2][3] Notably, it exhibits a

high affinity for the α2C-adrenoceptor subtype, which is abundantly expressed in the vascular

tissues of skeletal muscle.[4] This selectivity is believed to contribute to its targeted action on

femoral arterial beds, increasing blood flow with minimal impact on systemic blood pressure

and heart rate.[2] Beyond its vasodilatory properties, OPC-28326 has demonstrated pro-

angiogenic effects by promoting endothelial cell tube formation and microvessel growth.[5] This

activity is linked to the activation of the PI3K/Akt signaling pathway, leading to the

phosphorylation of endothelial nitric oxide synthase (eNOS).[5] These dual mechanisms of

action make OPC-28326 a compound of significant interest for potential therapeutic

applications in ischemic vascular diseases.
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The following tables summarize the key quantitative data for OPC-28326 from various

preclinical studies.

Table 1: Receptor Binding Affinities (Ki values)

Adrenoceptor Subtype Ki (nM) Source

α2A 2040 [3]

α2B 285 [3]

α2C 55 [3]

α2D 3840 ± 887 [4]

α2B (rat) 633 ± 46 [4]

α2C (rat) 13.7 ± 1.9 [4]

Table 2: In Vivo Hemodynamic Effects
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Species Dose Route
Primary
Effect

Magnitude
of Effect

Source

Anesthetized

Open-Chest

Dogs

0.3 and 1.0

µg/kg
i.v.

Selective

increase in

femoral artery

blood flow

Minimal

action on

systemic

blood

pressure and

heart rate

[2]

Isoflurane

Anesthetized

Rats

3 mg/kg Intraduodenal

Increase in

femoral blood

flow

44.7 ± 13.8%

increase
[4]

Isoflurane

Anesthetized

Rats

3 mg/kg Intraduodenal

Change in

carotid blood

flow

3.6 ± 5.5%

increase
[4]

Reserpine-

pretreated

Pithed Rats

3 - 30 mg/kg i.v.

Antagonism

of B-HT 920-

induced

pressor

response

Apparent pA₂

value of 1.55

(0.87 - 2.75)

[3]

Signaling Pathways and Mechanism of Action
OPC-28326 exerts its biological effects through a dual mechanism: direct antagonism of α2-

adrenergic receptors and stimulation of pro-angiogenic signaling pathways.

α2-Adrenergic Receptor Antagonism
The primary mechanism of vasodilation is the blockade of α2-adrenoceptors, particularly the

α2C subtype, on vascular smooth muscle cells. This antagonism inhibits the vasoconstrictive

effects of endogenous catecholamines, leading to relaxation of the blood vessels and

increased blood flow, especially in the femoral arteries.

Pro-angiogenic Signaling via PI3K/Akt/eNOS Pathway
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OPC-28326 promotes angiogenesis through a signaling cascade within endothelial cells. It

stimulates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the

phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5] Activated eNOS

produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation,

migration, and tube formation, all of which are crucial steps in the formation of new blood

vessels.[5]
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Caption: Signaling pathway of OPC-28326 leading to vasodilation and angiogenesis.

Experimental Protocols
Radioligand Binding Assays

Objective: To determine the binding affinity of OPC-28326 to α2-adrenoceptor subtypes.

Cell Lines: Chinese hamster ovary (CHO) cells overexpressing rat α2D-, α2B-, or α2C-

adrenoceptors.

Radioligand: [³H]RX821002, a selective α2-adrenoceptor antagonist.

Procedure:
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Prepare cell membrane fractions from the CHO cell lines.

Incubate the membrane preparations with a fixed concentration of [³H]RX821002 and

varying concentrations of OPC-28326.

After incubation, separate the bound and free radioligand by rapid filtration.

Measure the amount of bound radioactivity using liquid scintillation counting.

Calculate the Ki values by non-linear regression analysis of the competition binding data.

[4]

In Vivo Murine Hindlimb Ischemia Model
Objective: To evaluate the pro-angiogenic effect of OPC-28326 in an in vivo model of

ischemia.

Animal Model: Male C3H/He mice.

Procedure:

Induce unilateral hindlimb ischemia by ligating the femoral artery.

Randomly assign mice to a control group (normal diet) or an OPC-28326 group (diet

containing 0.05% OPC-28326).

Measure blood flow recovery in the ischemic limb at various time points using Laser

Doppler Perfusion Imaging.

After a set period (e.g., 4 weeks), euthanize the animals and harvest the ischemic muscle

tissue.

Perform immunohistochemical staining for CD31 to quantify capillary density.[1][5]

Western Blot Analysis of eNOS and Akt Phosphorylation
Objective: To determine the effect of OPC-28326 on the activation of the Akt/eNOS signaling

pathway.
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Cell Line: Human Aortic Endothelial Cells (HAECs).

Procedure:

Culture HAECs to near confluence.

Treat the cells with varying concentrations of OPC-28326 for a specified duration.

Lyse the cells and collect the total protein.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated eNOS

(Ser1177), total eNOS, phosphorylated Akt (Ser473), and total Akt.

Incubate with appropriate secondary antibodies and detect the protein bands using an

enhanced chemiluminescence system.

Quantify the band intensities to determine the relative levels of phosphorylation.[5]
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In Vitro Studies

Receptor Binding Signaling Pathway Analysis In Vivo Studies

CHO Cells expressing
α2-adrenoceptor subtypes

Membrane Preparation

Radioligand Binding Assay
with [³H]RX821002

Ki Value Calculation

HAEC Culture

OPC-28326 Treatment

Cell Lysis & Protein Extraction

Western Blot for
p-eNOS, p-Akt

C3H/He Mice

Hindlimb Ischemia Induction

OPC-28326 Administration (in diet)

Blood Flow Measurement
(Laser Doppler)

Tissue Harvesting

Immunohistochemistry (CD31)

Click to download full resolution via product page

Caption: Overview of the experimental workflow for characterizing OPC-28326.

Conclusion
OPC-28326 is a promising pharmacological agent with a well-defined dual mechanism of

action. Its selective antagonism of α2C-adrenoceptors provides targeted vasodilation, while its

ability to activate the pro-angiogenic PI3K/Akt/eNOS pathway suggests therapeutic potential in
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conditions characterized by reduced blood flow and vascularity. The experimental data to date

provide a strong foundation for further investigation into its clinical utility for peripheral vascular

diseases and other ischemic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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